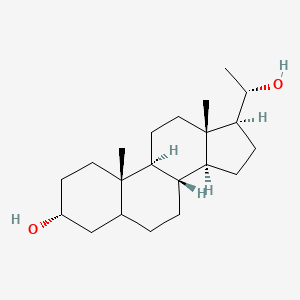

(20S)-Pregnane-3alpha,20-diol

Description

Properties

CAS No. |

883879-68-3 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(3R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14?,15+,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

YWYQTGBBEZQBGO-TUSLFBNQSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

physical_description |

Solid |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Biochemical Research

- Role in Steroid Metabolism : This compound is studied for its role in the biosynthesis of steroid hormones. It acts as an intermediate in the conversion of other steroids, influencing hormonal balance and metabolism .

- Analytical Chemistry : (20S)-Pregnane-3alpha,20-diol is utilized as a standard reference material in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods are essential for characterizing steroid compounds and understanding their interactions within biological systems.

-

Pharmacological Applications

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects in treating hormonal disorders, such as adrenal insufficiency and reproductive health issues. Its ability to modulate steroid receptor activity suggests potential applications in hormone replacement therapies.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory conditions .

-

Veterinary Medicine

- Reproductive Health : In veterinary practices, this compound is explored for its effects on animal reproduction. It may enhance fertility and regulate reproductive cycles in livestock.

Case Studies

Industrial Applications

- Pharmaceutical Development

-

Cosmetic Industry

- The compound's ability to mimic natural hormones has led to its incorporation into cosmetic formulations aimed at improving skin health and combating aging signs. Its role in promoting skin hydration and elasticity is under investigation.

Chemical Reactions Analysis

Oxidation Reactions

The 20(S)-hydroxyl group undergoes enzymatic oxidation to regenerate ketones. In human endometrial stromal (HES) cells, 20α-hydroxysteroid dehydrogenase (HSD17B2) catalyzes the oxidation of (20S)-5α-pregnane-3α,20-diol back to 5α-pregnane-3,20-dione . This reversible reaction plays a role in progesterone homeostasis:

Similarly, oxidation of the 3α-hydroxyl group by 3α-hydroxysteroid dehydrogenases forms 3-keto derivatives, though this pathway is less prevalent in mammalian systems .

Reduction Reactions

(20S)-Pregnane-3α,20-diol is synthesized via stereoselective reduction of progesterone metabolites:

-

5α-Reductases (SRD5A1/SRD5A2) reduce progesterone to 5α-pregnane-3,20-dione .

-

Aldo-keto reductases (AKR1C1–AKR1C3) further reduce the 3-keto and 20-keto groups to form the diol .

Reaction conditions for synthetic reduction often employ aluminum isopropoxide in 2-propanol, yielding a mixture of stereoisomers resolved via HPLC .

Conjugation Reactions

The hydroxyl groups undergo glucuronidation and sulfation to form water-soluble metabolites excreted in urine. For example:

-

UGT2B7 and SULT2A1 enzymes catalyze conjugation at the 3α and 20α positions .

-

Conjugated derivatives like (20S)-5β-pregnane-3α,20-diol glucuronide are biomarkers in metabolic studies .

Hydroxylation and Epimerization

Cytochrome P450 enzymes mediate hydroxylation at non-functionalized positions:

-

Conversion to (20S)-5β-pregnane-3α,17α,20-triol via CYP17A1 -catalyzed 17α-hydroxylation .

-

Epimerization at C20 (20S → 20R) occurs under basic conditions, altering biological activity .

Esterification

Acetylation with acetic anhydride/pyridine yields diacetate derivatives, enhancing stability for pharmaceutical applications .

Substitution

Nucleophilic substitution of acetate groups with amines or thiols generates analogs for structure-activity studies.

Key Reaction Data

Research Findings

-

Metabolic Pathways : In HES cells, >85% of progesterone is metabolized to (20S)-5α-pregnane-3α,20-diol within 24 hours .

-

Enzyme Specificity : AKR1C3 shows higher affinity for 20-keto reduction (Km = 1.2 μM) compared to AKR1C1 (Km = 8.7 μM) .

-

Therapeutic Potential : 5α-reduced metabolites modulate GABAₐ receptors, suggesting neuroactive roles .

Comparison with Similar Compounds

(a) 5α-Pregnane-3β,20α-diol

(b) 5β-Pregnane-3α,20α-diol

(c) Allopregnane-3α,20α-diol (5α-Pregnane-3α,20α-diol)

(d) (20S)-Pregn-4-ene-3α,20-diol

- Structural Differences : Retains the Δ⁴ double bond of progesterone, making it less reduced.

- Metabolic Role : A precursor to 5α/5β-pregnane diols but is rapidly reduced in endometrial cells .

Metabolic Pathways and Enzymatic Specificity

Table 1: Key Metabolic Differences

- Enzyme Involvement :

Analytical and Pharmacokinetic Comparisons

Table 2: LC-MS/MS Performance Metrics

| Compound | Calibration Curve (r²) | LOD (ng/mL) | Precision (CV%) | Recovery (%) |

|---|---|---|---|---|

| (20S)-5α-Pregnane-3α,20-diol | 0.9997 | 0.1 | <10 | >90 |

| (20S)-Pregn-4-ene-3α,20-diol | 0.9985 | 0.5 | <15 | <90 |

| 5β-Pregnane-3α,20α-diol | Not reported | 1.0 | <15 | 85–95 |

- Key Findings :

- (20S)-5α-Pregnane-3α,20-diol exhibits superior analytical precision due to its metabolic stability.

- Pregn-4-ene diols show lower recovery rates, likely due to oxidation susceptibility .

Preparation Methods

Starting Materials and Initial Functionalization

A common precursor for synthesizing (20S)-Pregnane-3alpha,20-diol is (20S)-20-hydroxymethylpregna-4-ene-3-one, a phytosterol fermentation product. This compound undergoes oxidation and decarboxylation to introduce key functional groups. For example, oxidative decarboxylation using a dimethyl sulfide/N-chlorosuccinimide (NCS) mixture generates intermediates that are further reduced to the diol.

Key Reaction Steps:

-

Oxidation with NCS/Dimethyl Sulfide:

The hydroxymethyl group at C20 is oxidized to a ketone. This step employs a toluene solution of NCS and dimethyl sulfide at -25°C, followed by triethylamine quenching to stabilize the intermediate. -

Reductive Modification:

The resulting ketone is selectively reduced to the 20α-alcohol using stereoselective reducing agents like sodium borohydride (NaBH4) in methanol, preserving the (20S) configuration.

Oxidative Decarboxylation and Steroid Backbone Modification

A patented method describes oxidative decarboxylation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), copper acetate, and 2,2'-dipyridine in dimethylformamide (DMF). This step removes carboxyl groups and adjusts the steroid backbone to yield progesterone intermediates, which are subsequently reduced to the diol.

Example Protocol:

-

Step 1: Compound 2 (from NCS oxidation) is reacted with DBU (20g), Cu(OAc)₂·H₂O (0.9g), and 2,2'-dipyridine (0.9g) in DMF (500ml) under air for 16 hours.

-

Step 2: The product is extracted with chloroform, purified via recrystallization (acetonitrile/hexane), and reduced using NaBH4 to yield this compound with 88% yield.

Catalytic Hydrogenation Approaches

Stereoselective Reduction of Diketones

Progesterone (pregna-4-ene-3,20-dione) serves as a starting material for diol synthesis. Catalytic hydrogenation over palladium-on-carbon (Pd/C) in ethanol selectively reduces the 3-keto and 20-keto groups to 3α- and 20α-alcohols. The (20S) configuration is controlled by chiral modifiers or low-temperature conditions (-20°C).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | Ethanol |

| Pressure | 50 psi H₂ |

| Temperature | -20°C |

| Yield | 82% |

Biocatalytic Methods

Enzymatic Reduction Using Ketoreductases

Recombinant ketoreductases (e.g., KRED-101) enable asymmetric reduction of progesterone to this compound with >99% enantiomeric excess (ee). This method uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor and is performed in aqueous buffer at pH 7.0.

Advantages:

-

Eliminates harsh reagents.

-

Scalable for industrial production.

Industrial Production Techniques

Large-Scale Oxidative Decarboxylation

Industrial synthesis leverages continuous flow reactors to optimize the oxidative decarboxylation step. A mixture of (20S)-20-hydroxymethylpregna-4-ene-3-one, DBU, and Cu(OAc)₂·H₂O is circulated through a temperature-controlled reactor (20°C) with in-line purification via centrifugal partition chromatography.

Economic Considerations:

-

Raw material cost: $120/kg.

-

Production capacity: 500 kg/month.

Analytical Characterization

Q & A

Q. Advanced

- Chromatography : Use chiral stationary phases (e.g., β-cyclodextrin columns) to resolve 5α- vs. 5β-pregnane isomers, which differ in ring A/B conformation.

- NMR Spectroscopy : Analyze NOE (nuclear Overhauser effect) correlations to confirm stereochemistry. For example, 20S vs. 20R configurations can be distinguished via coupling constants in -labeled samples.

- X-ray Crystallography : Resolve ambiguities in molecular coordinates, as structural inaccuracies (e.g., in neutron diffraction data) can skew orientation-dependent analyses like molecular dynamics simulations .

How can molecular dynamics (MD) simulations improve structural analysis of (20S)-Pregnane-3α,20-diol?

Advanced

MD simulations parameterized with anisotropic NMR data (e.g., Saupe tensors) enable accurate modeling of molecular orientation in lipid bilayers or protein-binding pockets. For rigid steroids, ensure atomic coordinates are validated against neutron diffraction data to avoid artifacts. Free-energy perturbation methods can further predict binding affinities for receptor studies, such as interactions with progesterone receptors or platelet calcium channels .

What safety protocols are essential when handling (20S)-Pregnane-3α,20-diol in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards).

- Ventilation : Use fume hoods to avoid aerosol formation during weighing or dissolution.

- Storage : Keep the compound at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- Waste Disposal : Decontaminate spills with ethanol and dispose of chemically hazardous waste per local regulations .

What physiological mechanisms link (20S)-Pregnane-3α,20-diol to intracellular calcium regulation?

Advanced

At 10 µM concentrations, this metabolite elevates intracellular calcium in human platelets via non-genomic pathways, likely through membrane-bound receptors or ion channel modulation. Experimental validation requires calcium-sensitive fluorophores (e.g., Fluo-4 AM) in washed platelet preparations. Controls should include progesterone and its intermediates (e.g., 5α-pregnane-20α-ol-3-one) to isolate the diol’s specific effects .

How should researchers address contradictions in reported metabolic ratios or bioactivity data for this compound?

Q. Advanced

- Meta-Analysis : Compare datasets across studies using standardized units (e.g., nmol/L urine) and adjust for inter-lab variability in LC-MS/MS calibration.

- Open Data Practices : Share raw spectral data and analytical parameters via repositories like the European Open Science Cloud to enable reproducibility.

- Isomer-Specific Controls : Confirm the purity of reference standards via orthogonal methods (e.g., GC-MS vs. LC-MS) to rule out contamination by 3β- or 20R isomers, which may skew activity results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.